Cephalexin-d5

Description

BenchChem offers high-quality Cephalexin-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cephalexin-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

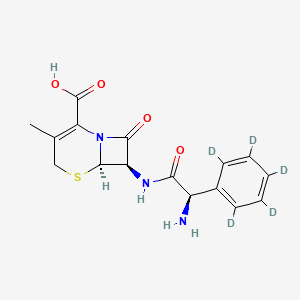

Molecular Formula |

C16H17N3O4S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1/i2D,3D,4D,5D,6D |

InChI Key |

ZAIPMKNFIOOWCQ-LWJAIYPGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H] |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

Origin of Product |

United States |

An In-Depth Technical Guide to Cephalexin-d5: Chemical Structure and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical methodologies for Cephalexin-d5, a deuterated analog of the widely used cephalosporin antibiotic, Cephalexin. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, offering detailed insights into the synthesis, characterization, and application of this stable isotope-labeled standard.

Chemical Structure and Isotopic Labeling

Cephalexin-d5 is a synthetically modified form of Cephalexin where five hydrogen atoms on the phenyl group of the D-phenylglycyl side chain have been replaced with deuterium atoms. This specific labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

The IUPAC name for Cephalexin-d5 is (6R, 7R)-7-[[(2R)-2-amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] The deuterium labeling does not alter the core bicyclic β-lactam structure responsible for its antibiotic activity, ensuring that its chemical and physical properties closely mimic those of the unlabeled parent drug.

Caption: Chemical structure of Cephalexin-d5 with the location of isotopic labeling highlighted.

Quantitative Data

The primary application of Cephalexin-d5 is as an internal standard in analytical chemistry. The following tables summarize key quantitative data for Cephalexin and its deuterated analog.

| Parameter | Cephalexin | Cephalexin-d5 | Reference |

| Molecular Formula | C₁₆H₁₇N₃O₄S | C₁₆H₁₂D₅N₃O₄S | [2] |

| Molecular Weight | 347.39 g/mol | 352.42 g/mol | [2] |

| Purity (HPLC) | Not specified | 98.96% | [2] |

| Isotopic Enrichment | Not applicable | >98% | [2] |

| Mass Spectrometry Data | Cephalexin | Cephalexin-d5 | Reference |

| Precursor Ion (m/z) | 347.9 | 352.9 | |

| Product Ion (m/z) | 106.1 | 111.1 |

Experimental Protocols

Synthesis of Cephalexin-d5

The synthesis of Cephalexin-d5 is typically achieved through an enzymatic or chemical acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with a deuterated D-phenylglycine derivative. The following is a generalized enzymatic synthesis protocol based on established methods for Cephalexin synthesis.

Materials:

-

7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

-

D-phenylglycine-d5 methyl ester (or other activated derivative)

-

Immobilized penicillin G acylase

-

Phosphate buffer (pH 6.5-7.5)

-

Acetonitrile

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Reaction Setup: Suspend 7-ADCA and D-phenylglycine-d5 methyl ester in an aqueous phosphate buffer. The molar ratio of the deuterated side chain to the 7-ADCA nucleus is typically in the range of 1.5:1 to 2.5:1.

-

Enzymatic Acylation: Add immobilized penicillin G acylase to the reaction mixture. Maintain the temperature and pH at optimal conditions for the enzyme (typically 25-30 °C and pH 6.5-7.5).

-

Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until maximum conversion of 7-ADCA is achieved.

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

Product Precipitation: Adjust the pH of the filtrate to the isoelectric point of Cephalexin (typically around pH 4.0-5.0) using hydrochloric acid to precipitate the Cephalexin-d5.

-

Isolation and Purification: Collect the precipitated product by filtration, wash with cold water and a water-miscible organic solvent (e.g., acetonitrile), and dry under vacuum.

-

Characterization: Confirm the identity and purity of the synthesized Cephalexin-d5 using techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Method: Quantification by LC-MS/MS

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cephalexin in a biological matrix, using Cephalexin-d5 as an internal standard.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.0 min: Gradient to 95% B

-

2.0-2.5 min: Hold at 95% B

-

2.5-2.6 min: Return to 5% B

-

2.6-3.5 min: Hold at 5% B

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cephalexin: 347.9 → 106.1

-

Cephalexin-d5 (Internal Standard): 352.9 → 111.1

-

Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add 10 µL of Cephalexin-d5 internal standard solution (in a suitable solvent like methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of Cephalexin-d5.

Caption: A generalized workflow for the enzymatic synthesis of Cephalexin-d5.

Caption: A typical workflow for the quantitative analysis of Cephalexin using Cephalexin-d5 as an internal standard.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Cephalexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely prescribed for the treatment of bacterial infections.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][3][4] In the pursuit of enhancing the pharmacokinetic and pharmacodynamic profiles of established drugs, deuterium substitution has emerged as a key strategy. The replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a drug's metabolic fate. This guide provides a comprehensive overview of the physical and chemical properties of deuterated cephalexin, offering a comparative analysis with its non-deuterated counterpart and detailing the experimental protocols for their characterization.

Deuteration of a drug molecule can lead to a phenomenon known as the kinetic isotope effect (KIE), where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to improved metabolic stability, increased drug exposure, and a more favorable dosing regimen. This guide will delve into the expected impact of deuteration on the properties of cephalexin.

Physical Properties

The introduction of deuterium into the cephalexin molecule primarily affects its molecular weight. Other physical properties such as melting point, solubility, and pKa are not expected to change significantly as they are primarily influenced by the overall molecular structure and intermolecular forces, which remain largely unaltered by isotopic substitution.

| Property | Cephalexin | Deuterated Cephalexin (Cephalexin-d5) |

| Appearance | White to off-white crystalline powder[5] | White to off-white solid (presumed) |

| Molecular Formula | C16H17N3O4S | C16H12D5N3O4S |

| Molecular Weight | 347.39 g/mol [6] | 352.42 g/mol (Calculated) |

| Melting Point | 196-198°C[6] | Not significantly different from Cephalexin (expected) |

| pKa | 5.2, 7.3[7] | Not significantly different from Cephalexin (expected) |

| Water Solubility | 12.5 g/L (25°C)[6] | Not significantly different from Cephalexin (expected) |

| Crystal Structure | Monoclinic, Space Group C2[8][9] | Likely to crystallize in a similar space group (expected) |

Chemical Properties

The most significant impact of deuteration on the chemical properties of cephalexin is expected to be on its metabolic stability due to the kinetic isotope effect. While cephalexin is reported to be largely unmetabolized, any minor metabolic pathways involving C-H bond cleavage could be slowed by deuterium substitution.[2]

| Property | Cephalexin | Deuterated Cephalexin (Cephalexin-d5) |

| Metabolism | Not significantly metabolized in the body.[2] | Potentially reduced rate of any minor oxidative metabolism due to the kinetic isotope effect. |

| Chemical Stability | Stable under ambient, refrigerated, and frozen conditions.[10] Degrades under acidic conditions (pH 1.2).[11] | Expected to have similar stability under hydrolytic and photolytic stress. May exhibit enhanced stability against oxidative degradation at deuterated positions. |

| Excretion | Over 90% excreted unchanged in the urine.[2] | Expected to be primarily excreted unchanged in the urine. |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[12]

Methodology:

-

Preparation: Add an excess amount of the test compound (cephalexin or deuterated cephalexin) to a series of vials containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the average concentration from multiple replicates.

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for determining the stability of a drug substance under various stress conditions.

Methodology:

-

Forced Degradation Studies: Subject the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), heat (e.g., 80°C), and photolysis (e.g., UV light).[14]

-

Chromatographic System:

-

Column: A reversed-phase column (e.g., C18, 250mm x 4.6mm, 5µm) is commonly used.[15]

-

Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).[15]

-

Flow Rate: Typically 1.0 mL/min.[15]

-

Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 240 nm for cephalexin).[15]

-

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[14]

-

Specificity: The ability to separate the parent drug from its degradation products and any excipients.

-

Linearity: Assessed over a range of concentrations.

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated through repeatability and intermediate precision.

-

-

Stability Testing: Store the drug substance under specified conditions (e.g., accelerated stability at 40°C/75% RH) and analyze samples at predetermined time points to quantify the remaining drug and any formed degradants.[16]

Caption: Workflow for a Stability-Indicating HPLC Study.

X-Ray Crystallography

This technique is used to determine the three-dimensional atomic and molecular structure of a crystal.

Methodology:

-

Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.[17]

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors.[17]

-

Structure Solution and Refinement: The structure factors are used to generate an electron density map, from which the positions of the atoms in the molecule can be determined. The atomic model is then refined to best fit the experimental data.[17]

Mechanism of Action and the Impact of Deuteration

Cephalexin exerts its antibacterial effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][18] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[1] This disruption of cell wall synthesis leads to a weakened cell wall and ultimately bacterial cell lysis.[2]

Caption: Mechanism of Action of Cephalexin.

The primary rationale for deuterating cephalexin is to leverage the kinetic isotope effect to slow down its metabolism. Although cephalexin is largely excreted unchanged, any minor metabolic pathways, particularly those mediated by cytochrome P450 enzymes that involve the cleavage of a C-H bond, would be susceptible to the KIE. By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be significantly reduced. This could potentially lead to a longer half-life, increased overall drug exposure (AUC), and a reduced dosing frequency, thereby improving patient compliance and the therapeutic profile of the drug.

Caption: The Rationale Behind Deuteration of Cephalexin.

Conclusion

Deuterated cephalexin represents a promising modification of a well-established antibiotic. While its fundamental physical properties are not expected to differ significantly from the parent compound, the strategic incorporation of deuterium holds the potential to enhance its metabolic stability through the kinetic isotope effect. This could translate into an improved pharmacokinetic profile, offering potential clinical advantages. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of deuterated cephalexin, enabling researchers and drug development professionals to thoroughly evaluate its properties and potential as an improved therapeutic agent. Further studies are warranted to fully elucidate the comparative physical, chemical, and pharmacokinetic properties of deuterated cephalexin.

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cephalexin? [synapse.patsnap.com]

- 4. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cephalexin | 15686-71-2 [chemicalbook.com]

- 7. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 8. Crystal structure of cephalexin monohydrate, C16H17N3O4S(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability of cephalexin monohydrate suspension in polypropylene oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multicomponent solid forms of antibiotic cephalexin towards improved chemical stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. scielo.br [scielo.br]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. jetir.org [jetir.org]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Cephalexin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Cephalexin-d5, a deuterated isotopologue of the first-generation cephalosporin antibiotic, Cephalexin. Given its importance as an internal standard in pharmacokinetic and bioanalytical studies, a robust and well-characterized synthetic route is critical.[1] This document outlines both enzymatic and chemical pathways for its synthesis, complete with detailed experimental protocols, quantitative data, and process workflows.

The synthesis of Cephalexin-d5 hinges on the strategic coupling of two key building blocks: the cephalosporin nucleus, 7-aminodeacetoxycephalosporanic acid (7-ADCA) , and a deuterated side-chain precursor, D-(phenyl-d5)-glycine . The deuteration is specifically on the phenyl ring of the amino acid side chain, providing a stable isotopic label for mass spectrometry-based quantification.[1]

Overall Manufacturing Workflow

The manufacturing process can be logically divided into two primary stages: the synthesis of the deuterated side-chain and its subsequent coupling to the 7-ADCA core. Two predominant coupling strategies, enzymatic and chemical, are employed in the industry, each with distinct advantages.

Caption: High-level workflow for Cephalexin-d5 manufacturing.

Synthesis of Deuterated Precursor: D-(phenyl-d5)-glycine

The critical deuterated starting material, D-(phenyl-d5)-glycine, is not commonly available and must be synthesized. A standard and effective method is the Strecker synthesis, which begins with the deuterated benzaldehyde.

Experimental Protocol: Strecker Synthesis of D-(phenyl-d5)-glycine

-

Ammonolysis & Cyanation: Benzaldehyde-d5 is reacted with ammonia and hydrogen cyanide (or a cyanide salt like KCN) in a suitable solvent (e.g., methanol or water). This reaction forms the intermediate α-aminonitrile, (phenyl-d5)-acetonitrile.

-

Hydrolysis: The α-aminonitrile is then subjected to acidic or basic hydrolysis. Typically, heating with a strong acid like hydrochloric acid (HCl) will hydrolyze the nitrile group to a carboxylic acid, yielding the racemic mixture DL-(phenyl-d5)-glycine hydrochloride.

-

Resolution: The racemic mixture is resolved to isolate the desired D-enantiomer. This can be achieved via several methods, including enzymatic resolution or diastereomeric crystallization with a chiral resolving agent.

-

Isolation: The final D-(phenyl-d5)-glycine is isolated, purified by recrystallization, and dried.

Route A: Enzymatic Synthesis of Cephalexin-d5

Enzymatic synthesis is often preferred for its mild reaction conditions, high specificity, and environmentally benign nature. The process utilizes an immobilized penicillin G acylase (IPGA) to catalyze the acylation of 7-ADCA with an activated form of the deuterated side-chain, typically D-(phenyl-d5)-glycine methyl ester (PGME-d5).

Caption: Experimental workflow for the enzymatic synthesis of Cephalexin-d5.

Experimental Protocol: Enzymatic Synthesis

-

Esterification: D-(phenyl-d5)-glycine is first converted to its methyl ester (PGME-d5) using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).

-

Reaction Setup: A suspension of 7-ADCA is prepared in an aqueous buffer (e.g., phosphate buffer) at a controlled pH (typically 6.0-7.0). Immobilized penicillin G acylase (IPGA) is added to the reactor.

-

Acylation: The reaction is initiated by the controlled, continuous feeding of PGME-d5 into the 7-ADCA suspension at a controlled temperature (e.g., 20-25°C). Continuous feeding is often more efficient than a batch addition.[2]

-

Monitoring: The reaction progress is monitored by HPLC, tracking the conversion of 7-ADCA.

-

Enzyme Recovery: Upon completion (typically >99% conversion), the immobilized enzyme is recovered by simple filtration and can be recycled for subsequent batches.[2]

-

Product Isolation: The pH of the filtrate is adjusted to the isoelectric point of Cephalexin (around 4.2-4.8), causing the product to precipitate.

-

Purification and Drying: The precipitated Cephalexin-d5 is collected by filtration, washed sequentially with cold water and a solvent like acetone to remove impurities, and finally dried under vacuum.

Route B: Chemical Synthesis of Cephalexin-d5 (Dane Salt Method)

The chemical approach often involves the use of a "Dane salt," which is a protected form of the amino acid side-chain. This method allows for the activation of the carboxylic acid for efficient amide bond formation.

Caption: Experimental workflow for the chemical synthesis via the Dane salt method.

Experimental Protocol: Dane Salt Method

-

Dane Salt Formation: D-(phenyl-d5)-glycine is reacted with a β-dicarbonyl compound (e.g., methyl acetoacetate) and a base (e.g., potassium hydroxide) in methanol to form the potassium Dane salt. The protecting group masks the amino function.

-

Silylation of 7-ADCA: In a separate reactor, 7-ADCA is silylated to protect its carboxylic acid and amine groups, typically using reagents like hexamethyldisilazane (HMDS) and a catalyst like trimethylsilyl chloride (TMSCl) in an anhydrous solvent (e.g., dichloromethane). This increases its solubility in organic solvents.

-

Side-Chain Activation: The Dane salt is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -30 to -40°C). An activating agent, such as ethyl chloroformate, is added to form a mixed anhydride.

-

Coupling: The solution of silylated 7-ADCA is added to the activated mixed anhydride solution at low temperature. The reaction is stirred for several hours to allow for complete amide bond formation.

-

Deprotection (Hydrolysis): The reaction mixture is quenched with water. An acid (e.g., HCl) is added to lower the pH, which hydrolyzes both the silyl protecting groups and the Dane salt protecting group, yielding Cephalexin-d5.

-

Purification: The aqueous layer containing the product is separated. The pH is carefully adjusted to the isoelectric point to precipitate the Cephalexin-d5, which is then collected, washed, and dried as in the enzymatic method.

Quantitative Data and Quality Control

While specific yield data for the synthesis of Cephalexin-d5 is not widely published, the yields are expected to be comparable to those of the non-deuterated analogue. The isotopic substitution is not expected to significantly alter the reactivity of the functional groups involved in the coupling.

Table 1: Representative Yields and Conditions for Cephalexin Synthesis

| Parameter | Enzymatic Synthesis | Chemical Synthesis (Dane Salt) | Reference |

| Key Reagents | 7-ADCA, PGME, Immobilized PGA | 7-ADCA, D-PG Dane Salt, EtOCOCl | [2], Patent Literature |

| Solvent | Aqueous Buffer (± Co-solvent) | Dichloromethane, Water | [2], Patent Literature |

| Temperature | 20-30°C | -40°C to 20°C | [2], Patent Literature |

| 7-ADCA Conversion | > 99% | Typically 85-95% | [2] |

| Overall Yield | 79% - 95% | 80-90% | [3] |

| Purity (Post-Crystallization) | > 99.5% | > 99.5% | Standard Pharma Grade |

Table 2: Quality Control Specifications for Cephalexin-d5 API

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | HPLC (Retention Time), IR | Conforms to reference standard |

| Assay | HPLC-UV | 98.0% - 102.0% |

| Isotopic Purity | LC-MS/MS | ≥ 98% Deuterium incorporation |

| Chemical Purity | HPLC | Individual Impurity ≤ 0.1%, Total Impurities ≤ 0.5% |

| Water Content | Karl Fischer Titration | 4.0% - 8.0% (as monohydrate) |

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

The critical quality control test for Cephalexin-d5 that differs from the standard drug is the confirmation of isotopic identity and purity. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and fragmentation pattern, while tandem mass spectrometry (LC-MS/MS) is used to quantify the degree of deuterium incorporation and ensure the absence of unlabeled Cephalexin.

References

- 1. Synthesis of [(2)H6]ceftazidime as a stable isotopically labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system - Lookchem [lookchem.com]

- 3. Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Cephalexin-d5 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cephalexin-d5, a deuterated analog of the antibiotic Cephalexin. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Cephalexin in biological matrices.[1] This document outlines its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application.

Core Compound Information

Cephalexin-d5 is a stable isotope-labeled version of Cephalexin, a first-generation cephalosporin antibiotic. The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Chemical and Physical Properties

There are multiple CAS numbers and slight variations in the molecular formula reported for Cephalexin-d5, which may depend on the specific labeled positions or hydration state. The most commonly cited properties are summarized below.

| Property | Value | Citations |

| IUPAC Name | (6R, 7R)-7-((R)-2-amino-2-(phenyl-d5)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1][2] |

| Molecular Formula | C₁₆H₁₂D₅N₃O₄S | [1][2][3] |

| Molecular Weight | ~352.42 g/mol | [1][2][4] |

| Primary CAS Number | 2101505-56-8 | [1][2][4][5] |

| Unlabeled CAS | 15686-71-2 | [1][3][4] |

| Appearance | Solid | [4] |

Pharmacokinetics of Cephalexin (Parent Compound)

Understanding the pharmacokinetics of the parent drug, Cephalexin, is crucial for designing studies where Cephalexin-d5 is used as an internal standard.

| Parameter | Description | Citations |

| Bioavailability | Rapidly and almost completely absorbed from the GI tract, with ~90% oral bioavailability. | [2][6] |

| Absorption | Peak plasma concentrations are reached within 1 hour of oral administration. | [4][7] |

| Protein Binding | 10-15% bound to plasma proteins. | [2][4] |

| Metabolism | Not metabolized in the body. | [2] |

| Excretion | Over 90% is excreted unchanged in the urine via glomerular filtration and tubular secretion. | [2][4] |

| Half-life | Approximately 0.5 to 1.2 hours in individuals with normal renal function. | [6] |

Mechanism of Action: Cephalexin

Cephalexin is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][7][8] Its mechanism targets Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][8]

Caption: Cephalexin's mechanism of action, inhibiting bacterial cell wall synthesis.

Experimental Protocols

Cephalexin-d5 is instrumental for the accurate quantification of Cephalexin in biological samples, typically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Cephalexin in Human Plasma via LC-MS/MS

This protocol is adapted from a method describing the measurement of Cephalexin concentration in human plasma using Cephalexin-d5 as an internal standard.[5]

1. Sample Preparation:

-

To 100 µL of human plasma (anticoagulant: K₂EDTA), add 5 µL of a 0.04 µg/µL solution of Cephalexin-d5 (internal standard).

-

Add 1000 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes at 6°C.

-

Transfer 20 µL of the supernatant to a new plate containing 980 µL of a mixed organic solvent (Water:Formic Acid:1mol/L Ammonium Acetate at a volume ratio of 100:0.1:0.1).

-

Vortex the mixture and centrifuge at 3000 rpm for 5 minutes at 6°C.

-

The resulting supernatant is the test sample for injection.

-

Note: All steps, except vortexing and centrifugation, should be performed under ice-bath conditions.[5]

2. LC-MS/MS Analysis:

-

Injection Volume: 10 µL of the prepared test sample.

-

Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

-

Detection: The instrument is set to monitor the specific mass transitions for both Cephalexin and the Cephalexin-d5 internal standard.

The workflow for this analytical process is illustrated below.

Caption: Experimental workflow for Cephalexin quantification using Cephalexin-d5.

References

- 1. veeprho.com [veeprho.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Cephalexin? [synapse.patsnap.com]

- 4. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

- 6. A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cefalexin - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

The Role of Cephalexin-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Cephalexin-d5 as an internal standard in the quantitative analysis of the antibiotic Cephalexin. By leveraging its unique properties, Cephalexin-d5 enhances the accuracy and reliability of analytical methods, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[1]

The Core Principle of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the experimental workflow. These sources of error can include sample loss during preparation, fluctuations in instrument performance, and matrix effects where other components in a sample can suppress or enhance the signal of the analyte of interest.

An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls. The IS should be chemically and physically similar to the analyte. By comparing the instrument's response of the analyte to that of the internal standard, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS-based bioanalysis.[2] These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

Cephalexin-d5: An Ideal Internal Standard for Cephalexin Analysis

Cephalexin-d5 is a deuterated analog of Cephalexin, meaning five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. This substitution makes Cephalexin-d5 an excellent internal standard for the quantification of Cephalexin for several key reasons:

-

Chemical and Physical Similarity: Cephalexin-d5 is chemically identical to Cephalexin in terms of its structure and functional groups. This ensures that it behaves very similarly during sample extraction, chromatography, and ionization.

-

Co-elution: Due to its nearly identical properties, Cephalexin-d5 co-elutes with Cephalexin during liquid chromatography. This is crucial as it ensures that both compounds experience the same matrix effects at the same time.

-

Mass Distinguishability: The five deuterium atoms give Cephalexin-d5 a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of Cephalexin. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously without interference.[3]

The following diagram illustrates the fundamental principle of using Cephalexin-d5 as an internal standard in a typical LC-MS workflow.

Quantitative Data for Cephalexin Analysis using Cephalexin-d5

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for the determination of Cephalexin in human plasma using Cephalexin-d5 as an internal standard.[3]

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | Agilent ZORBAX XDB-C18, 5 µm, 50 x 2.1 mm |

| Mobile Phase | Gradient elution with water, formic acid, and ammonium acetate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Analysis Time | 3.5 min |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 5500 V |

| Atomization Temperature | 500 °C |

Table 2: Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cephalexin | 347.9 | 106.1 |

| Cephalexin-d5 | 352.9 | 111.1 |

Table 3: Method Performance Characteristics

| Parameter | Value |

| Linear Range in Plasma | 0.1 - 50 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Inter- and Intra-batch Precision (RSD) | < 15% |

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of Cephalexin in human plasma using Cephalexin-d5 as an internal standard, based on a published analytical method.[3]

4.1. Materials and Reagents

-

Cephalexin reference standard

-

Cephalexin-d5 internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

4.2. Preparation of Standard and Internal Standard Solutions

-

Cephalexin Stock Solution: Prepare a stock solution of Cephalexin in a suitable solvent (e.g., 98% acetonitrile) at a concentration of 1 mg/mL.

-

Cephalexin Working Solutions: Prepare a series of working solutions by serially diluting the stock solution to create calibration standards with concentrations ranging from 0.002 µg/µL to 1 µg/µL.

-

Cephalexin-d5 Internal Standard Working Solution: Prepare a working solution of Cephalexin-d5 at a concentration of 0.04 µg/µL.

4.3. Sample Preparation

-

To 100 µL of human plasma in a 96-deep-well plate, add 5 µL of the appropriate Cephalexin working solution (for calibration standards and quality controls) or 5 µL of 98% acetonitrile (for unknown samples).

-

Add 5 µL of the Cephalexin-d5 internal standard working solution (0.04 µg/µL) to all wells.

-

Vortex mix the plate for 1 minute.

-

Add 1000 µL of acetonitrile to each well to precipitate proteins.

-

Vortex mix the plate for 1 minute.

-

Centrifuge the plate at 3000 rpm for 10 minutes at 6 °C.

-

Transfer 20 µL of the supernatant to a new 96-deep-well plate containing 980 µL of a mixed organic solvent (water:formic acid:1mol/L ammonium acetate = 100:0.1:0.1 by volume).

-

Vortex mix the plate.

-

Centrifuge the plate at 3000 rpm for 5 minutes at 6 °C.

-

Inject 10 µL of the final solution into the LC-MS/MS system.

The following diagram outlines the experimental workflow for sample preparation.

Biological Fate of Cephalexin

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cephalexin provides context for its analysis in biological matrices. Cephalexin is rapidly and almost completely absorbed from the gastrointestinal tract.[4] It is widely distributed throughout the body fluids.[5] A key characteristic of Cephalexin is that it is not metabolized in the body.[4] Over 90% of the drug is excreted unchanged in the urine within 8 hours, primarily through glomerular filtration and tubular secretion.[4][5] This lack of significant metabolism simplifies its pharmacokinetic profile and analysis.

The following diagram illustrates the ADME pathway of Cephalexin.

Conclusion

Cephalexin-d5 serves as an indispensable tool for the accurate and precise quantification of Cephalexin in complex biological matrices. Its chemical and physical properties, which closely mimic those of the parent drug while maintaining a distinct mass, allow it to effectively compensate for analytical variability. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists in the development and application of robust bioanalytical methods for Cephalexin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]

- 3. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Advantage of Cephalexin-d5 in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benefits and practical application of Cephalexin-d5 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of the antibiotic Cephalexin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a cornerstone of high-quality bioanalytical methods, ensuring accuracy and precision in complex biological matrices.

The Imperative for Internal Standards in Mass Spectrometry

Quantitative analysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and reproducibility of results. These include variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2][3] An internal standard (IS) is a compound added to samples, calibrators, and quality controls at a known and constant concentration to correct for these variations.

The ideal internal standard co-elutes with the analyte and experiences the same variations during sample processing and analysis.[1][3] Stable isotope-labeled (SIL) internal standards, such as Cephalexin-d5, are the gold standard for LC-MS/MS assays.[1][2][3] By replacing five hydrogen atoms with deuterium, Cephalexin-d5 is chemically identical to Cephalexin but has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. This near-identical chemical and physical behavior ensures that Cephalexin-d5 accurately tracks the analytical journey of Cephalexin, from extraction to detection, providing a reliable basis for quantification.

Core Benefits of Employing Cephalexin-d5

The use of Cephalexin-d5 as an internal standard in the bioanalysis of Cephalexin offers several key advantages:

-

Mitigation of Matrix Effects: Biological matrices like plasma are complex and can significantly impact the ionization efficiency of the analyte. Since Cephalexin-d5 has the same molecular structure and properties as Cephalexin, it is affected by the matrix in the same way, allowing for accurate correction.

-

Correction for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for, as both the analyte and the internal standard are lost proportionally.

-

Improved Precision and Accuracy: By compensating for variations in injection volume and instrument response, Cephalexin-d5 significantly enhances the precision and accuracy of the analytical method.[3]

-

Enhanced Method Robustness: The use of a SIL internal standard makes the method more rugged and less susceptible to day-to-day variations in instrument performance or environmental conditions.

Experimental Protocol: Quantification of Cephalexin in Human Plasma

The following is a detailed methodology for the determination of Cephalexin in human plasma using Cephalexin-d5 as an internal standard, based on established LC-MS/MS methods.[4]

Materials and Reagents

-

Cephalexin reference standard

-

Cephalexin-d5 internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

Pipette 100 µL of plasma into a 96-well deep-well plate.

-

Add 5 µL of the Cephalexin-d5 internal standard working solution.

-

Vortex mix the samples.

-

Add 1000 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes at 6°C.

-

Transfer 20 µL of the supernatant to a new 96-well plate containing 980 µL of a reconstitution solvent (water:formic acid:1mol/L ammonium acetate, 100:0.1:0.1 by volume).

-

Vortex mix and centrifuge at 3000 rpm for 5 minutes at 6°C.

-

Inject 10 µL of the final extract into the LC-MS/MS system.

Caption: Workflow for the extraction of Cephalexin from human plasma.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography System |

| Column | Agilent ZORBAX XDB-C18, 5 µm, 50 x 2.1 mm |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Autosampler Temp. | 6°C |

| Analysis Time | 3.5 min |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 1.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 3.5 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cephalexin | 347.9 | 106.1 |

| Cephalexin-d5 | 352.9 | 111.1 |

Quantitative Data and Method Performance

The performance of an LC-MS/MS method using Cephalexin-d5 is characterized by its linearity, precision, accuracy, and sensitivity. The following tables summarize typical validation results for such a method.[4]

Calibration Curve and Linearity

| Parameter | Result |

| Linear Range | 0.1 - 50 µg/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Precision and Accuracy

| Quality Control | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low QC | < 15% | < 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% |

Sensitivity and Retention Time

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Retention Time (Cephalexin) | ~1.648 min |

| Retention Time (Cephalexin-d5) | ~1.637 min |

Visualization of the Core Principle

The fundamental principle behind using Cephalexin-d5 is to establish a reliable ratio between the analyte and its stable isotope-labeled counterpart. This ratio remains constant even when absolute signal intensities fluctuate, ensuring accurate quantification.

Caption: The principle of quantification using a SIL internal standard.

Conclusion

The integration of Cephalexin-d5 into LC-MS/MS workflows for the quantification of Cephalexin is a critical step towards achieving high-quality, reliable, and robust bioanalytical data. Its ability to mimic the behavior of the unlabeled analyte provides an effective means to compensate for the inherent variabilities of the analytical process, particularly matrix effects and inconsistencies in sample preparation. For researchers and professionals in drug development and clinical research, the use of Cephalexin-d5 is not merely a technical choice but a fundamental component of a sound scientific methodology, ensuring data integrity for pharmacokinetic, bioequivalence, and other clinical studies.

References

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

Commercial Suppliers and Availability of Cephalexin-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical data for Cephalexin-d5. It is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard for use in bioanalytical and pharmacokinetic studies. This document includes a summary of supplier information, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of key workflows and logical relationships.

Introduction to Cephalexin-d5

Cephalexin-d5 is a deuterated form of Cephalexin, a first-generation cephalosporin antibiotic. The incorporation of five deuterium atoms into the phenyl group of the molecule results in a mass shift, making it an ideal internal standard for the quantitative analysis of Cephalexin in biological matrices by mass spectrometry.[1][2] The use of a stable isotope-labeled internal standard like Cephalexin-d5 is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.[1]

Commercial Availability and Supplier Information

A number of chemical suppliers offer Cephalexin-d5 for research purposes. The table below summarizes key information for several prominent suppliers. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedchemExpress | HY-B0200S | >98% | 1mg, 5mg, 10mg, 50mg | 1mg: ~ |

| Santa Cruz Biotechnology | sc-218403 | Information not available | Inquire | Inquire |

| Veeprho | VP-C2101505 | High Purity | Inquire | Inquire |

| LGC Standards (TRC) | C243202 | >98% | 1mg, 5mg, 10mg | Inquire |

| Simson Pharma Limited | C220012A | High Purity | Inquire | Inquire |

| A Chemtek | ARD7013D5 | >98% | Inquire | Inquire |

| Toronto Research Chemicals (TRC) | C243202 | >98% | 1mg, 5mg, 10mg | Inquire |

| Alsachim | 6486-d5 | >98% | 1mg, 5mg, 10mg | Inquire |

Experimental Protocols: Quantification of Cephalexin in Biological Matrices using LC-MS/MS

The following is a generalized, detailed methodology for the quantification of Cephalexin in plasma samples using Cephalexin-d5 as an internal standard, synthesized from multiple validated LC-MS/MS methods.[3][4][5][6][7]

Materials and Reagents

-

Cephalexin analytical standard

-

Cephalexin-d5 internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate (for mobile phase modification)

-

Human plasma (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Stock and Working Solutions

-

Cephalexin Stock Solution (1 mg/mL): Accurately weigh and dissolve Cephalexin in methanol.

-

Cephalexin-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Cephalexin-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Cephalexin stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the Cephalexin-d5 IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Cephalexin-d5 IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cephalexin: m/z 348.1 → 158.1 (quantifier), 348.1 → 106.1 (qualifier)

-

Cephalexin-d5: m/z 353.1 → 163.1 (quantifier)

-

Data Analysis and Quantification

-

Integrate the peak areas of the MRM transitions for both Cephalexin and Cephalexin-d5.

-

Calculate the peak area ratio of Cephalexin to Cephalexin-d5.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Cephalexin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the use of Cephalexin-d5 in a research setting.

Caption: A typical experimental workflow for quantifying Cephalexin in plasma.

Caption: The logical supply chain for acquiring Cephalexin-d5 for research.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. spectralabsci.com [spectralabsci.com]

Application Note: Quantitative Analysis of Cephalexin in Human Plasma by LC-MS/MS Using Cephalexin-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and some gram-negative bacteria.[1] Accurate quantification of Cephalexin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cephalexin in human plasma. The use of a stable isotope-labeled internal standard, Cephalexin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Cephalexin using Cephalexin-d5 as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Cephalexin | 348.1 | 158.1 | 25 | 100 |

| 174.1 | 20 | |||

| Cephalexin-d5 | 353.1 | 163.1 | 25 | 100 |

Note: The specific collision energy may require optimization based on the instrument used.

Table 2: Chromatographic Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

Table 3: Method Performance

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Experimental Protocols

1. Standard and Sample Preparation

a. Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Cephalexin in methanol.

-

Prepare a 1 mg/mL stock solution of Cephalexin-d5 in methanol.

b. Working Standard Solutions:

-

Prepare working standard solutions of Cephalexin by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 100 ng/mL to 50 µg/mL.

-

Prepare a working internal standard (IS) solution of Cephalexin-d5 at a concentration of 1 µg/mL in a 50:50 mixture of methanol and water.

c. Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate Cephalexin working standard solutions to achieve final concentrations of 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 30, 750, and 4000 ng/mL) in the same manner.

2. Sample Preparation Protocol (Protein Precipitation)

This protocol is suitable for the rapid and efficient extraction of Cephalexin from plasma samples.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 1 µg/mL Cephalexin-d5 internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

References

Application Note: High-Throughput Quantification of Cephalexin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cephalexin in human plasma. The protocol utilizes Cephalexin-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This protocol provides a detailed, step-by-step guide for the determination of Cephalexin in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity. The use of Cephalexin-d5 as an internal standard minimizes variability due to matrix effects and sample processing.

Experimental

Materials and Reagents

-

Cephalexin (Analyte)

-

Cephalexin-d5 (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical Column (e.g., C18, 2.1 x 100 mm, 1.7 µm)

-

Microcentrifuge

-

96-well deep-well plates

-

Precision pipettes and tips

Protocols

Preparation of Stock and Working Solutions

-

Cephalexin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cephalexin in a 50:50 (v/v) mixture of acetonitrile and water.

-

Cephalexin-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Cephalexin stock solution.

-

Cephalexin Working Solutions: Prepare a series of working solutions by serially diluting the Cephalexin stock solution with a 50:50 (v/v) acetonitrile and water mixture to create calibration standards.

-

IS Working Solution (e.g., 40 ng/µL): Dilute the Cephalexin-d5 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 96-well deep-well plate.

-

Add 5 µL of the IS working solution (Cephalexin-d5) to each well and vortex briefly.

-

Add 1000 µL of acetonitrile to each well to precipitate plasma proteins.[2]

-

Vortex the plate for 1 minute.

-

Centrifuge the plate at 3000 rpm for 10 minutes at 6°C.[2]

-

Transfer 20 µL of the supernatant to a new 96-well plate containing 980 µL of a reconstitution solvent (e.g., water:formic acid:1mol/L ammonium acetate at a volume ratio of 100:0.1:0.1).[2]

-

Vortex the plate and centrifuge at 3000 rpm for 5 minutes at 6°C before placing it in the autosampler.[2]

LC-MS/MS Analysis

-

Chromatographic Separation: Perform chromatographic separation on a C18 analytical column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer with an ESI source in positive ion mode. Monitor the specific precursor-to-product ion transitions for Cephalexin and Cephalexin-d5.

Data Presentation

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[3] |

| Column Temperature | 50°C[3] |

| Injection Volume | 5 µL[4] |

| MS/MS System | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Spray Voltage | 5500 V[2] |

| Source Temperature | 500°C[2] |

| Curtain Gas | 30 Psi[2] |

| Collision Gas | 8 Psi[2] |

Table 2: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Cephalexin | 347.9 | 106.1 | 27 | 40 |

| Cephalexin-d5 | 352.9 | 111.1 | 27 | 40 |

Note: These values are based on published literature and may require optimization for specific instrumentation.[2]

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[2] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for Cephalexin quantification in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Cephalexin in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this protocol well-suited for applications in clinical research and drug development that require the analysis of a large number of samples.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Cephalexin using Cephalexin-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1] Therapeutic Drug Monitoring (TDM) of Cephalexin is crucial to optimize dosage, ensure efficacy, and minimize potential toxicity, particularly in patients with renal impairment.[1] This document provides a detailed application note and protocol for the quantitative analysis of Cephalexin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Cephalexin-d5 as an internal standard. Cephalexin-d5, a deuterated analog of Cephalexin, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.

Pharmacokinetics of Cephalexin

Cephalexin is rapidly and almost completely absorbed from the gastrointestinal tract.[1] Peak plasma concentrations are typically reached within one hour of oral administration.[1][2] It is widely distributed throughout the body fluids and tissues.[1][2] Notably, Cephalexin is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[1][2][3] More than 90% of the administered dose is excreted in the urine within 8 hours.[1] This renal excretion pathway makes it particularly effective for treating urinary tract infections.[1]

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for TDM of Cephalexin due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard like Cephalexin-d5 is critical for reliable quantification in complex biological matrices such as plasma.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Cephalexin in human plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Curve Range (µg/mL) | Correlation Coefficient (r²) |

| Cephalexin | 0.1 - 50 | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC | 0.2 | < 15 | < 15 | ± 15 |

| Medium QC | 2.0 | < 15 | < 15 | ± 15 |

| High QC | 40.0 | < 15 | < 15 | ± 15 |

Table 3: Recovery and Limit of Quantification

| Parameter | Value |

| Mean Recovery of Cephalexin | > 85% |

| Mean Recovery of Cephalexin-d5 | > 85% |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

Experimental Protocols

Materials and Reagents

-

Cephalexin analytical standard

-

Cephalexin-d5 internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

96-well plates

-

Centrifuge

Standard and Internal Standard Stock Solution Preparation

-

Cephalexin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cephalexin in methanol to prepare a 1 mg/mL stock solution.

-

Cephalexin-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cephalexin-d5 in methanol to prepare a 1 mg/mL stock solution.

-

Store stock solutions at -20°C.

Working Standard and Internal Standard Solution Preparation

-

Cephalexin Working Standards: Prepare a series of working standard solutions by serially diluting the Cephalexin stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., ranging from 0.1 to 50 µg/mL).

-

Cephalexin-d5 Working Internal Standard Solution: Dilute the Cephalexin-d5 stock solution with acetonitrile to a final concentration of 0.04 µg/µL.[4]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes or a 96-well plate for blank, calibration standards, quality control samples, and unknown samples.

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 5 µL of the Cephalexin-d5 working internal standard solution (0.04 µg/µL).[4]

-

Vortex briefly to mix.

-

Add 1000 µL of acetonitrile to each sample.[4]

-

Vortex mix for 1 minute to precipitate proteins.[4]

-

Centrifuge at 3000 rpm for 10 minutes at 6°C.[4]

-

Transfer 20 µL of the clear supernatant to a new 96-well plate containing 980 µL of a mixture of water, formic acid, and 1 M ammonium acetate (100:0.1:0.1, v/v/v).[4]

-

Vortex mix and centrifuge at 3000 rpm for 5 minutes at 6°C.[4]

-

The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Agilent or equivalent |

| Column | Agilent ZORBAX XDB-C18, 5 µm, 50 x 2.1 mm[4] |

| Mobile Phase A | Water with 0.1% Formic Acid and 0.1% Ammonium Acetate[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | As required for optimal separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 10 µL[4] |

| Column Temperature | 40°C |

| Autosampler Temperature | 4°C |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Cephalexin: 347.9 -> 106.1 (m/z)[4] Cephalexin-d5: 352.9 -> 111.1 (m/z)[4] |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

Visualizations

Caption: Experimental workflow for Cephalexin TDM.

Caption: Cephalexin absorption and excretion pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]

Application Notes and Protocols for Cephalexin-d5 Sample Preparation in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of biological matrices for the analysis of Cephalexin, using Cephalexin-d5 as an internal standard. The following sections offer a comparative overview of common extraction techniques, in-depth experimental procedures, and a visualization of the drug's mechanism of action.

Introduction

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections.[1][2][3][4] Accurate quantification of Cephalexin in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Cephalexin-d5, a stable isotope-labeled version of the drug, is the preferred internal standard for mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.[5]

The selection of an appropriate sample preparation technique is critical for achieving reliable and reproducible results. The primary goals of sample preparation are to remove interfering endogenous matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[6] This document outlines three commonly used techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Comparative Data of Sample Preparation Techniques

The choice of sample preparation method can significantly impact recovery, matrix effects, and overall assay performance. The following table summarizes quantitative data from various studies to facilitate the selection of the most suitable technique for your specific application.

| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Analyte Recovery (%) | >80%[7] | 63% - 98.7%[8][9] | Generally provides high recovery, but can be variable. |

| Internal Standard Recovery (%) | Not specified | ~98.7% (for Cephalexin as IS)[9] | Not specified |

| Matrix Effect | Can be significant | Generally lower than PPT[10][11] | Can be variable depending on solvent choice. |

| Processing Time | Fast | Moderate | Slow |

| Cost | Low | High | Low |

| Automation Potential | High | High | Moderate |

| Selectivity | Low | High | Moderate |

Experimental Protocols

Protein Precipitation (PPT) Protocol for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. Acetonitrile is a commonly used precipitation solvent.[7][12]

Materials:

-

Blank plasma

-

Cephalexin and Cephalexin-d5 stock solutions

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Cephalexin-d5).

-

Add 250 µL of cold acetonitrile to the plasma sample.[13]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Urine Samples

SPE provides a more selective cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects.[10][11] This protocol is suitable for the extraction of Cephalexin from urine samples.

Materials:

-

Urine sample

-

Cephalexin and Cephalexin-d5 stock solutions

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol, HPLC grade

-

Ultrapure water

-

0.1% Formic acid in water

-

0.1% Formic acid in acetonitrile

-

SPE manifold

-

Collection tubes

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load 250 µL of the urine sample, previously spiked with 5 µL of the Cephalexin-d5 internal standard solution, onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids

LLE is a classical extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.[14]

Materials:

-

Biological fluid sample (e.g., plasma, urine)

-

Cephalexin and Cephalexin-d5 stock solutions

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Aqueous buffer (to adjust pH)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 500 µL of the biological fluid sample into a centrifuge tube.

-

Add 50 µL of the internal standard working solution (Cephalexin-d5).

-

Add 500 µL of a suitable aqueous buffer to adjust the pH.

-

Add 2 mL of the immiscible organic extraction solvent.

-

Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Visualization of Cephalexin's Mechanism of Action